

Application Notes and Protocols for SAR405838 in In Vitro Experiments

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Compound of Interest

Compound Name: SAR405838

Cat. No.: B609028

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **SAR405838**, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, in a variety of in vitro experimental settings.

Introduction

SAR405838 is a spiro-oxindole analog that binds to the p53-binding pocket of murine double minute 2 (MDM2) with high affinity, disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of the p53 tumor suppressor protein, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. These characteristics make **SAR405838** a valuable tool for cancer research and drug development.

Mechanism of Action

SAR405838 functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, **SAR405838** allows p53 to accumulate in the nucleus, where it can transactivate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to cell cycle arrest and apoptosis, respectively.

Data Presentation

Binding Affinity and Potency

Parameter	Value	Reference
Ki (MDM2)	0.88 nM	[1][2]
Kd (MDM2)	8.2 nM	[2]

In Vitro Cellular Activity (IC50)

Cell Line	Cancer Type	p53 Status	IC50 (μM)	Reference
SJSA-1	Osteosarcoma	Wild-type	0.092	[2]
RS4;11	Acute Lymphoblastic Leukemia	Wild-type	0.089	[2]
LNCaP	Prostate Cancer	Wild-type	0.27	[2]
HCT-116	Colon Cancer	Wild-type	0.20	[2]
SAOS-2	Osteosarcoma	Deletion	>10	[2]
PC-3	Prostate Cancer	Deletion	>10	[2]
SW620	Colorectal Cancer	Mutated	>10	[2]
HCT-116 (p53-/-)	Colon Cancer	Deletion	>20	[2]

Experimental Protocols

Preparation of SAR405838 Stock Solution

Materials:

- **SAR405838** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of **SAR405838** and volume of DMSO.
- In a sterile microcentrifuge tube, dissolve the calculated mass of **SAR405838** powder in the appropriate volume of DMSO.
- Vortex the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), the solution can be kept at -20°C.

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment. The final DMSO concentration in the cell culture medium should be kept below 0.5% to minimize solvent toxicity.

Cell Viability Assay (WST-based)

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well cell culture plates
- **SAR405838** stock solution
- Water-soluble tetrazolium salt (WST) reagent (e.g., WST-1 or WST-8)
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **SAR405838** in complete cell culture medium.

- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **SAR405838**. Include a vehicle control (medium with the same concentration of DMSO as the highest **SAR405838** concentration).
- Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add 10 μ L of WST reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for p53 Pathway Activation

Materials:

- Cancer cell lines
- 6-well cell culture plates
- **SAR405838** stock solution
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed cells in 6-well plates and allow them to attach.
- Treat the cells with various concentrations of **SAR405838** for the desired time (e.g., 24 hours).
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

Materials:

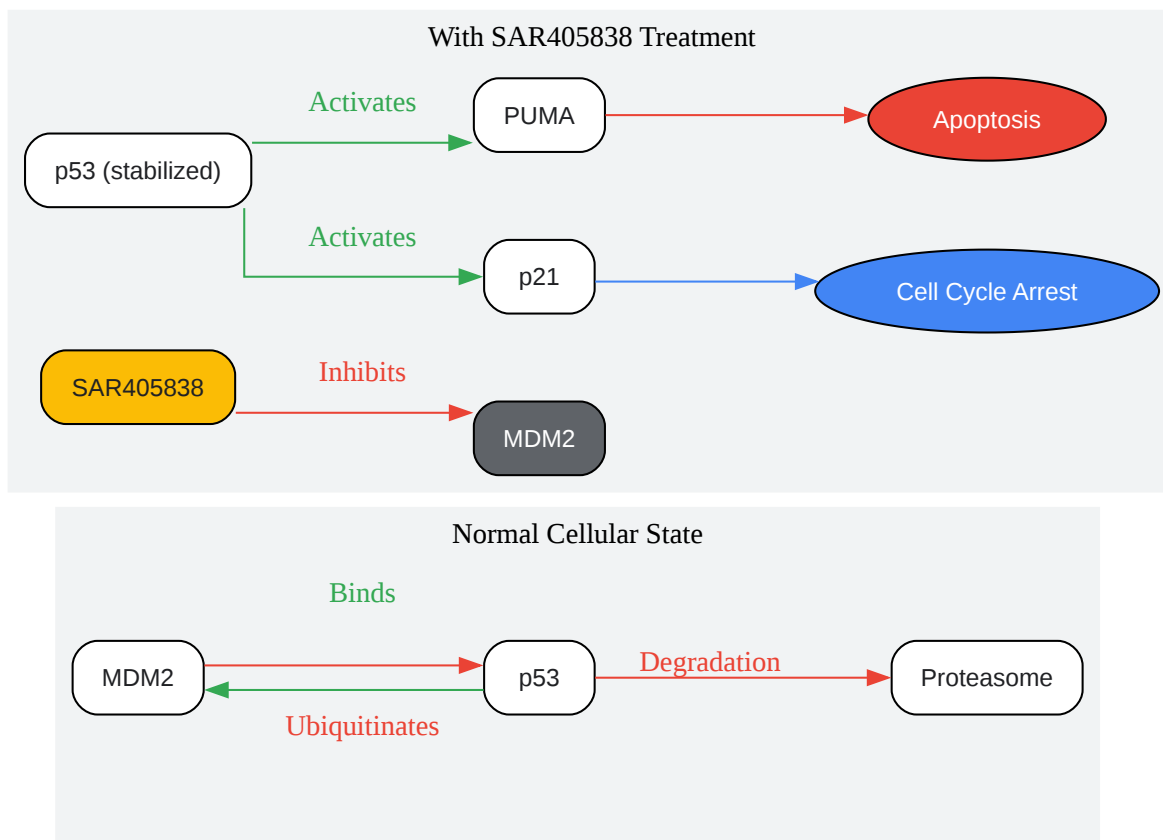
- Cancer cell lines
- 6-well cell culture plates
- **SAR405838** stock solution
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

- Flow cytometer

Protocol:

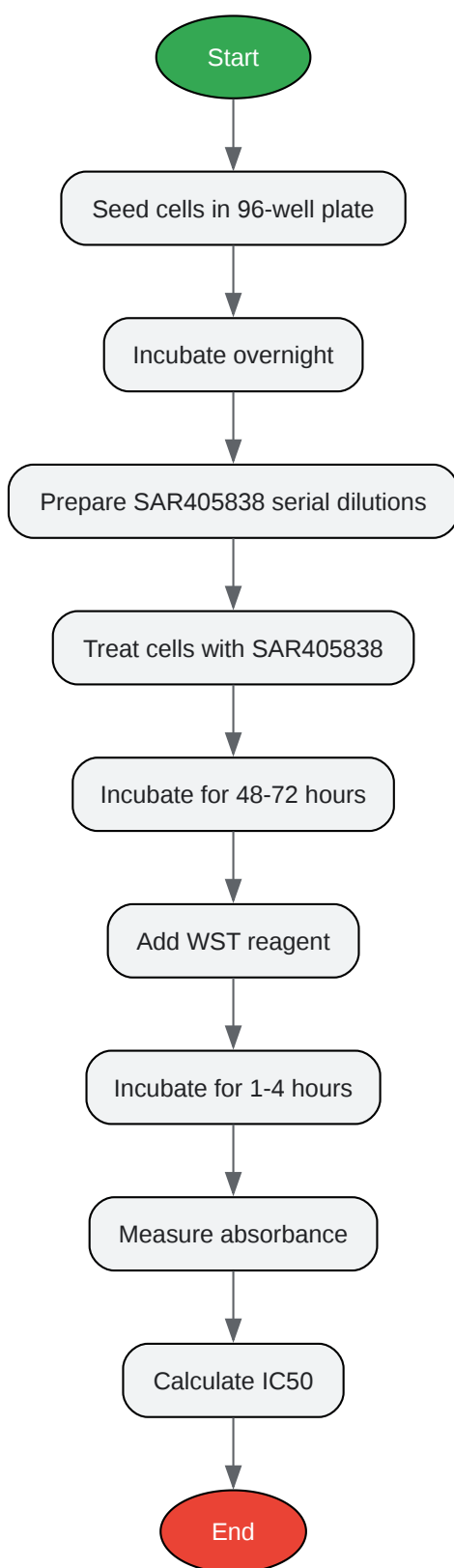
- Seed cells in 6-well plates and treat with **SAR405838** for a specified duration (e.g., 48 hours).
- Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualizations



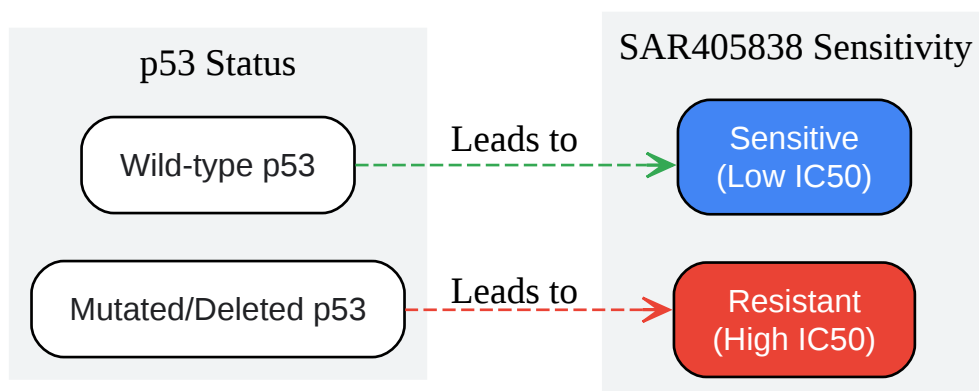
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Caption: Mechanism of action of **SAR405838**.



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Caption: Workflow for a cell viability assay.



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Caption: p53 status and **SAR405838** sensitivity.

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References

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- 2. selleckchem.com [selleckchem.com]
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